molecular formula C16H21N3O4S B192893 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 119018-29-0

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

Cat. No. B192893
M. Wt: 351.4 g/mol
InChI Key: AJEMFZRCUKJSES-UHFFFAOYSA-N
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Description

“4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide” is a chemical compound with the CAS Number 119018-29-0 . It has a molecular weight of 351.43 and a molecular formula of C16H21N3O4S . This compound is also known as Glimepiride sulfonamide .


Molecular Structure Analysis

The IUPAC name for this compound is N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide . The InChI code is 1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,21)(H2,17,22,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.42 and a molecular formula of C16H21N3O4S . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Antimicrobial Activity

A variety of compounds structurally related to 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate showed antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Similarly, derivatives synthesized from aroylpyruvic acids and 4-(2-aminoethyl)benzenesulfonamide were studied for their antibacterial properties (Gein et al., 2015).

Anticancer Activity

Several compounds related to 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide have been studied for their potential anticancer activities. For example, novel indenopyridine derivatives showed in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012). Another study focused on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, which demonstrated promising anticancer activity (Karakuş et al., 2018).

Molecular Structure and Chemical Synthesis

The molecular structure and synthesis of various benzenesulfonamide derivatives have been a subject of interest. For instance, the crystal structures of benzenesulfonamide derivatives have been determined, contributing to the understanding of their chemical properties (Jacobs, Chan, & O'Connor, 2013). Another study explored the synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides, highlighting their potential as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

properties

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMFZRCUKJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152297
Record name Glimepiride sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

CAS RN

119018-29-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
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Record name Glimepiride sulfonamide
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Record name Glimepiride sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide)
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Record name 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo
Source European Chemicals Agency (ECHA)
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Record name GLIMEPIRIDE SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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